molecular formula C27H25F3N4O4 B586258 TCS-21311-d8 CAS No. 1795025-02-3

TCS-21311-d8

Cat. No.: B586258
CAS No.: 1795025-02-3
M. Wt: 534.565
InChI Key: CLGRAWDGLMENOD-PMCMNDOISA-N
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Description

TCS-21311-d8: is a deuterated analog of TCS-21311, a potent and selective inhibitor of Janus kinase 3 (JAK3). This compound is primarily used in biochemical research, particularly in the study of proteomics and signal transduction pathways. The molecular formula of this compound is C27H17D8F3N4O4, and it has a molecular weight of 534.56 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCS-21311-d8 involves the incorporation of deuterium atoms into the molecular structure of TCS-21311The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the deuterated compound. The compound is usually produced in solid form and stored at low temperatures to preserve its stability .

Chemical Reactions Analysis

Types of Reactions: TCS-21311-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: TCS-21311-d8 is used in the study of chemical reactions and mechanisms, particularly those involving deuterium. Its unique properties make it valuable for tracing reaction pathways and understanding the behavior of deuterated compounds .

Biology: In biological research, this compound is employed to investigate the role of JAK3 in cellular signaling and immune responses. It helps in elucidating the molecular mechanisms underlying various biological processes .

Medicine: The compound is used in preclinical studies to explore its potential therapeutic applications, particularly in the treatment of autoimmune diseases and inflammatory conditions. Its ability to selectively inhibit JAK3 makes it a promising candidate for drug development .

Industry: this compound is utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents. Its deuterated nature enhances the stability and metabolic profile of potential drug candidates .

Comparison with Similar Compounds

    TCS-21311: The non-deuterated analog of TCS-21311-d8, also a potent JAK3 inhibitor.

    NIBR3049: Another JAK3 inhibitor with similar selectivity and potency.

    CP-690550 (Tofacitinib): A well-known JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.

Uniqueness: this compound is unique due to its deuterated nature, which enhances its stability and metabolic properties compared to its non-deuterated counterparts. This makes it a valuable tool in research and drug development, offering advantages in terms of pharmacokinetics and efficacy .

Properties

CAS No.

1795025-02-3

Molecular Formula

C27H25F3N4O4

Molecular Weight

534.565

IUPAC Name

3-(1H-indol-3-yl)-4-[5-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36)/i9D2,10D2,11D2,12D2

InChI Key

CLGRAWDGLMENOD-PMCMNDOISA-N

SMILES

CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O

Synonyms

3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-(piperazinyl-d8)]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione;  TCS 21311-d8; 

Origin of Product

United States

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